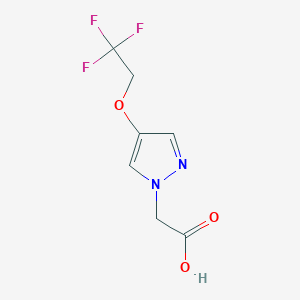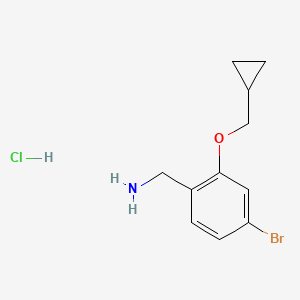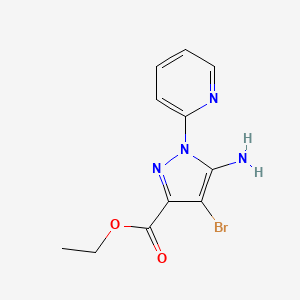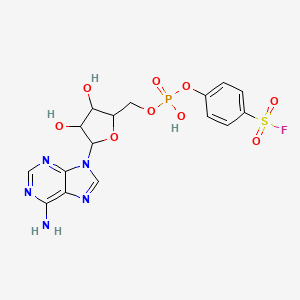
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-nitrophenol and azetidine-1-carboxylic acid tert-butyl ester.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while hydrolysis would produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid methyl ester
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid ethyl ester
- 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may exhibit unique properties compared to its methyl, ethyl, or isopropyl counterparts, such as differences in solubility, stability, and reactivity. These differences can influence its suitability for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H19BrN2O4 |
|---|---|
Molekulargewicht |
371.23 g/mol |
IUPAC-Name |
tert-butyl 3-(2-bromo-4-carbamoylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)18-7-10(8-18)21-12-5-4-9(13(17)19)6-11(12)16/h4-6,10H,7-8H2,1-3H3,(H2,17,19) |
InChI-Schlüssel |
ZDOQYSVHKDOGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)




![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)



